1,2-b]Thiophene
CAS No.:
Cat. No.: VC3231903
Molecular Formula: C87H110S2
Molecular Weight: 1219.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C87H110S2 |
|---|---|
| Molecular Weight | 1219.9 g/mol |
| IUPAC Name | 5,5,23,23-tetrakis(4-hexylphenyl)-14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene |
| Standard InChI | InChI=1S/C87H110S2/c1-7-13-19-25-27-33-57-85(58-34-28-26-20-14-8-2)79-63-75-81(86(77-55-59-88-83(75)77,69-47-39-65(40-48-69)35-29-21-15-9-3)70-49-41-66(42-50-70)36-30-22-16-10-4)61-73(79)74-62-82-76(64-80(74)85)84-78(56-60-89-84)87(82,71-51-43-67(44-52-71)37-31-23-17-11-5)72-53-45-68(46-54-72)38-32-24-18-12-6/h39-56,59-64H,7-38,57-58H2,1-6H3 |
| Standard InChI Key | KPLSABCAPWYTRG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC1(C2=CC3=C(C=C2C4=CC5=C(C=C41)C6=C(C5(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC)C=CS6)C(C9=C3SC=C9)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)CCCCCCCC |
Introduction
Understanding [1,2-b]Thiophene Nomenclature
The nomenclature "[1,2-b]thiophene" refers to a specific fusion pattern between thiophene and another aromatic system. In this notation, the numbers "1,2" indicate the positions on the first-named ring system where the fusion occurs, while the letter "b" designates the face of the thiophene ring involved in the fusion .
Chemical Structure and Classification
The [1,2-b]thiophene structural element belongs to a broader class of heterocyclic compounds containing sulfur. This orientation creates a rigid, planar structure that facilitates π-electron delocalization across the entire molecular framework. The thiophene component contributes an electron-rich character to these compounds, making them valuable building blocks for functional materials .
Common Examples of [1,2-b]Thiophene Compounds
Several important compounds incorporate the [1,2-b]thiophene motif:
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Phenanthro[1,2-b]thiophene (C₁₆H₁₀S)
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Pyreno[1,2-b]thiophene (C₁₈H₁₀S)
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Related compounds such as thieno[3,2-b]thiophene, which has a different fusion pattern but similar properties
Physical and Chemical Properties
Structural Characteristics
Compounds containing the [1,2-b]thiophene motif typically exhibit planar or near-planar geometries that promote π-stacking in the solid state. This planarity is crucial for efficient charge transport in electronic devices .
Physical Properties
These compounds generally appear as solid crystalline materials with distinctive colors ranging from yellow to orange. They typically have limited solubility in common organic solvents, which can present challenges for solution processing but is advantageous for device stability .
Comparative Data of Key [1,2-b]Thiophene Compounds
Table 1: Physical and Chemical Properties of Selected [1,2-b]Thiophene Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) | XLogP3-AA* |
|---|---|---|---|---|---|
| Phenanthro[1,2-b]thiophene | C₁₆H₁₀S | 234.3 | Yellow solid | - | 5.4 |
| Pyreno[1,2-b]thiophene | C₁₈H₁₀S | 258.3 | Yellow solid | - | - |
| Thieno[3,2-b]thiophene** | C₆H₄S₂ | - | Solid | 53-58 | - |
*XLogP3-AA indicates hydrophobicity/lipophilicity
**Included for comparison, different fusion pattern
Synthesis Methods
General Synthetic Approaches
The synthesis of [1,2-b]thiophene derivatives typically involves palladium-catalyzed coupling reactions, specifically Stille and Suzuki coupling protocols .
Specific Synthetic Routes
For thieno[3,2-b]thiophene derivatives (which are structurally related though distinct from [1,2-b]thiophene compounds), the following synthetic pathway has been reported:
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Starting with 3-bromothiophene to produce thieno[3,2-b]thiophene-2-carboxylic acid
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Converting to thieno[3,2-b]thiophene
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Performing bromination to obtain 2,5-dibromothieno[3,2-b]thiophene
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Using Stille or Suzuki coupling to attach aromatic groups at the 2,5-positions
The synthesis of phenanthro[1,2-b]thiophene and pyreno[1,2-b]thiophene follows similar coupling strategies but starts with the respective polycyclic aromatic precursors .
Electronic Properties and Structure-Property Relationships
Electronic Structure
Compounds containing the [1,2-b]thiophene motif possess unique electronic properties due to the extended π-conjugation and the electron-donating properties of the sulfur atom. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be tuned through structural modifications, particularly by varying the aromatic group fused to the thiophene ring .
Optical Properties
These compounds typically exhibit strong absorption in the UV-visible region, with absorption maxima that can be shifted by structural modifications. This tunability makes them attractive for optoelectronic applications .
Applications in Materials Science
Organic Electronics
The [1,2-b]thiophene structural motif has shown promising applications in:
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Organic Field-Effect Transistors (OFETs): As p-type semiconductors with good charge carrier mobility
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Organic Photovoltaics (OPVs): As donor materials in bulk heterojunction solar cells
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Organic Light-Emitting Diodes (OLEDs): Due to their fluorescent properties
Current Research Trends
Recent research has focused on:
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Developing new derivatives with improved solubility while maintaining electronic properties
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Creating donor-acceptor copolymers incorporating the [1,2-b]thiophene unit for narrow bandgap materials
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Exploring the potential of these compounds in metallo-supramolecular polymers for electrochromic applications
Structure-Function Relationships
Effect of Molecular Structure on Properties
The specific fusion pattern in [1,2-b]thiophene compounds significantly influences their properties:
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Planarity: The [1,2-b] fusion creates rigid, planar structures that promote π-stacking and efficient charge transport
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Extended Conjugation: Fusion with larger aromatic systems like phenanthrene or pyrene extends the π-conjugation, red-shifting absorption and lowering the HOMO-LUMO gap
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Sulfur Positioning: The position of the sulfur atom influences the electron distribution and intermolecular interactions
Chemical Reactivity and Modifications
Functionalization Strategies
The [1,2-b]thiophene core can be functionalized at various positions:
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Halogenation (typically bromination) at available positions
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Coupling reactions to attach various functional groups
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Introduction of solubilizing alkyl chains to improve processability
Structure Modification Effects
Table 2: Effect of Structural Modifications on Properties
| Modification | Effect on Electronic Properties | Effect on Physical Properties |
|---|---|---|
| Extension of aromatic system | Decreased HOMO-LUMO gap, red-shifted absorption | Increased π-stacking, reduced solubility |
| Addition of electron-withdrawing groups | Lowered LUMO level, increased electron affinity | Altered solid-state packing |
| Addition of electron-donating groups | Raised HOMO level, increased donor character | Modified intermolecular interactions |
| Introduction of alkyl chains | Minimal effect on electronic properties | Improved solubility, altered crystal packing |
Thermal and Environmental Stability
Compounds featuring the [1,2-b]thiophene motif generally exhibit good thermal stability, as evidenced by thermogravimetric analysis (TGA) data from related thieno[3,2-b]thiophene derivatives. This stability is crucial for applications in electronic devices, which often operate at elevated temperatures .
Computational Studies
Molecular modeling studies have been conducted to understand the electronic structure of these compounds. Density Functional Theory (DFT) calculations have provided insights into the HOMO and LUMO energy levels and distributions, helping to predict and explain the experimental observations of optical and electronic properties .
Future Prospects and Challenges
Research Opportunities
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Development of new synthetic routes to improve yields and purity
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Exploration of novel [1,2-b]thiophene derivatives with tailored properties
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Integration into more complex systems for specialized applications
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Investigation of their potential in emerging fields such as organic thermoelectrics and bioelectronics
Challenges
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Limited solubility in common organic solvents, complicating processing
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Scale-up of synthesis for commercial applications
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Long-term stability under operating conditions
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Competition with other organic semiconductor materials
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